molecular formula C16H18N6O2 B6767135 N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6767135
M. Wt: 326.35 g/mol
InChI Key: VCVOXZWZBJVMLA-UHFFFAOYSA-N
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Description

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound combines multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-2-13-19-15(21-24-13)16(7-3-4-8-16)20-14(23)11-10-18-22-12(11)6-5-9-17-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVOXZWZBJVMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2(CCCC2)NC(=O)C3=C4C=CC=NN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate nitrile oxide with an ethyl-substituted nitrile.

    Cyclopentylation: The 1,2,4-oxadiazole intermediate is then reacted with cyclopentyl bromide in the presence of a base to introduce the cyclopentyl group.

    Construction of the pyrazolo[1,5-b]pyridazine core: This step involves the condensation of the cyclopentyl-substituted oxadiazole with a hydrazine derivative, followed by cyclization to form the pyrazolo[1,5-b]pyridazine ring system.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its multiple reactive sites.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-[1-(5-ethyl-1,2,4-thiadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to its specific combination of heterocyclic rings, which confer distinct chemical and biological properties. Its ethyl-substituted oxadiazole ring and cyclopentyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

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